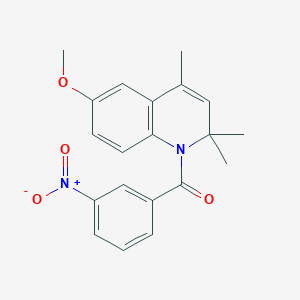![molecular formula C25H19NO5 B11038388 9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11038388.png)
9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a benzodioxole and phenyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and chromeno[8,7-e][1,3]oxazin-2-one intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dioxane . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halides or other leaving groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the biological context, but common targets include proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
1,3-Benzodioxole derivatives: These compounds often exhibit similar reactivity but may have different biological activities.
Chromeno[8,7-e][1,3]oxazin-2-one derivatives: Variations in the substituents on the chromeno and oxazin rings can lead to differences in their chemical behavior and applications.
Properties
Molecular Formula |
C25H19NO5 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H19NO5/c27-24-11-19(17-4-2-1-3-5-17)18-7-9-21-20(25(18)31-24)13-26(14-28-21)12-16-6-8-22-23(10-16)30-15-29-22/h1-11H,12-15H2 |
InChI Key |
CXXAQKJAKQDSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11038305.png)
![N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11038315.png)
![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038323.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11038328.png)
![(1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038335.png)
![7',7',9'-trimethyl-6',7'-dihydro-1'H-spiro[cycloheptane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11038339.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11038340.png)


![dimethyl 2-[2,2,6-trimethyl-1-(3-phenylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11038358.png)
![N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11038366.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide](/img/structure/B11038374.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038378.png)

